Hawkinsin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63224-90-8 |
|---|---|
Molecular Formula |
C11H17NO6S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-amino-3-[2-(carboxymethyl)-2,5-dihydroxycyclohex-3-en-1-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO6S/c12-7(10(16)17)5-19-8-3-6(13)1-2-11(8,18)4-9(14)15/h1-2,6-8,13,18H,3-5,12H2,(H,14,15)(H,16,17) |
InChI Key |
SPXVLTDISXZSFM-UHFFFAOYSA-N |
SMILES |
C1C(C=CC(C1SCC(C(=O)O)N)(CC(=O)O)O)O |
Canonical SMILES |
C1C(C=CC(C1SCC(C(=O)O)N)(CC(=O)O)O)O |
Other CAS No. |
63224-90-8 |
physical_description |
Solid |
Synonyms |
(2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1- yl)acetic acid hawkinsin |
Origin of Product |
United States |
Elucidation of Chemical Structure and Stereochemistry of Hawkinsin
Spectroscopic and Chromatographic Methods for Structural Characterization
A range of analytical techniques has been employed to characterize Hawkinsin and confirm its structure. These methods provide complementary information about the compound's molecular formula, functional groups, and structural arrangement.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Derivative Analysis
GC-MS is a powerful technique used for separating and identifying volatile and semi-volatile compounds in complex mixtures. chromatographyonline.com In the context of this compound, GC-MS has been utilized, particularly with derivatization, to facilitate its analysis. The characterization of this compound has involved the GC-MS analysis of its penta-trimethylsilyl (TMS) derivative. ebi.ac.ukresearchgate.net Derivatization, such as silylation, increases the volatility of polar compounds like amino acids, making them amenable to GC analysis. nih.gov GC-MS provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and obtaining structural clues through fragmentation patterns. chromatographyonline.comcurrenta.de Comparison of the GC-MS profile of the isolated compound with that of a synthetic reference compound has been a key step in confirming the identity of this compound. ebi.ac.ukresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Assignment
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths or wavenumbers. spectroscopyonline.comwikipedia.org Different functional groups vibrate at characteristic frequencies, producing distinct peaks in the IR spectrum. spectroscopyonline.comwikipedia.org IR spectroscopy was used in the initial characterization of this compound to help assign its functional groups. ebi.ac.ukresearchgate.net Although specific data from the IR spectrum of this compound are not detailed in the search results, the application of this technique would have provided evidence for the presence of characteristic functional groups such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH₂), and carbon-carbon double bonds (C=C) within the molecule, consistent with its established structure. nih.gov IR spectroscopy is particularly useful for studying the fundamental vibrations of functional groups in the mid-infrared region (400-4000 cm⁻¹). wikipedia.org
Planar Chromatography Techniques (TLC, PC) in Compound Separation and Comparison
Planar chromatography techniques, such as Thin-Layer Chromatography (TLC) and Paper Chromatography (PC), are relatively simple yet effective methods for separating and comparing compounds based on their differential partitioning between a stationary phase and a mobile phase. core.ac.uk These techniques were employed during the initial isolation and identification of this compound. ebi.ac.ukresearchgate.net By comparing the retention factors (Rf values) of the isolated compound with those of a synthetic reference compound on various stationary phases and with different solvent systems, researchers could assess the purity and confirm the chromatographic behavior of this compound. ebi.ac.ukresearchgate.net While providing less detailed structural information than spectroscopic methods, TLC and PC are useful for monitoring purification steps and establishing the identity of a compound by co-spotting with a known standard.
Ion-Exchange Chromatography for Isolation and Purity Assessment
Ion-exchange chromatography is a chromatographic method that separates compounds based on their net electrical charge. lsbu.ac.ukbio-rad.comshimadzu.com This technique is particularly well-suited for the separation of charged molecules like amino acids and dicarboxylic acids, which are features of this compound's structure. nih.govlsbu.ac.ukbio-rad.com Ion-exchange chromatography was used in the isolation and characterization of this compound. ebi.ac.ukresearchgate.net The separation is achieved by the reversible binding of charged analytes to a stationary phase containing opposite charges. lsbu.ac.ukbio-rad.com Elution is typically performed by changing the ionic strength or pH of the mobile phase, which competes with the analyte for binding sites on the stationary phase. lsbu.ac.ukbio-rad.com This method would have been crucial for isolating this compound from biological matrices and assessing its purity before further spectroscopic analysis.
High-Voltage Electrophoresis in Characterization
Electrophoresis is a technique that separates charged molecules based on their differential migration in an electric field through a supporting medium. unipune.ac.inijsred.com High-voltage electrophoresis utilizes a high electric potential to achieve rapid separation. unipune.ac.inijsred.comgoogleapis.com This method was used in the characterization of this compound. ebi.ac.ukresearchgate.net Since this compound is an amino acid with carboxyl and amino groups, it carries a net charge that is dependent on the pH of the surrounding buffer. nih.govunipune.ac.in Under the influence of a high-voltage electric field, this compound would migrate at a rate determined by its charge-to-mass ratio and the properties of the support medium. unipune.ac.inijsred.comlibretexts.org Comparing the electrophoretic mobility of the isolated compound with that of a synthetic standard under the same conditions would have provided further evidence for its identity and confirmed its charged nature. ebi.ac.ukresearchgate.net
Advanced Spectroscopic Applications for Definitive Structure
While the initial characterization of this compound utilized fundamental spectroscopic and chromatographic methods, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS), are typically essential for the definitive elucidation of complex chemical structures and stereochemistry. currenta.deaau.dkshu.edujeolusa.comrsc.orgnih.gov
Although specific detailed NMR and high-resolution MS data for this compound were not extensively available in the provided search results, these techniques would have been indispensable in fully confirming its proposed structure. High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition (C₁₁H₁₇NO₆S). nih.govmedkoo.comwikipedia.orgcurrenta.de Fragmentation analysis in MS/MS experiments would yield characteristic fragment ions, providing insights into the connectivity of atoms and the presence of specific substructures. currenta.denih.govarxiv.org
NMR spectroscopy, including techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), provides detailed information about the arrangement of atoms and their connectivity within the molecule. aau.dkshu.edujeolusa.com Analysis of chemical shifts, coupling constants, and correlation signals from NMR spectra allows for the assignment of each proton and carbon atom in the molecule and the mapping of the carbon-carbon and carbon-heteroatom frameworks. aau.dkshu.edujeolusa.com This is crucial for confirming the cyclohexene (B86901) ring structure, the positions of the hydroxyl groups, the carboxymethyl substituent, and the cysteine moiety linked via the sulfur atom, as depicted in the established structure of this compound. nih.gov Furthermore, advanced NMR techniques can provide information regarding the stereochemistry of chiral centers within the molecule. shu.edu
The combination of accurate mass data from high-resolution MS and the detailed structural information from NMR spectroscopy provides a powerful approach for the definitive elucidation of the complete chemical structure and stereochemistry of organic compounds like this compound. currenta.deaau.dkshu.edujeolusa.comrsc.orgnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 173909 |
| Cysteine | 5862 |
| Tyrosine | 6057 |
| Glutathione (B108866) | 124306 |
| Quinol acetate (B1210297) | Not readily available as a specific PubChem entry, often referred to as an intermediate or derivative. |
| 5-oxoproline | 73 |
| 4-hydroxyphenylpyruvic acid | 1060 |
| Homogentisic acid | 700 |
| Quinolacetic acid | 10099 |
| Pyroglutamic acid | 1001 |
| Trimethylsilyl (B98337) (TMS) | 14076 |
Data Tables
While specific raw spectroscopic or chromatographic data tables for this compound were not extensively found in the search results, the application of the discussed techniques would generate data that could be presented in tables. For example:
Table 1: Hypothetical GC-MS Data for Derivatized this compound
| Peak No. | Retention Time (min) | m/z (Molecular Ion) | Major Fragment Ions (m/z) | Proposed Fragment Structure |
| 1 | [Retention Time Value] | [Molecular Ion m/z] | [Fragment 1 m/z], [Fragment 2 m/z], ... | [Proposed Structure for Fragment 1], [Proposed Structure for Fragment 2], ... |
| ... | ... | ... | ... | ... |
Table 2: Hypothetical IR Spectroscopic Data for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Observed Peak (cm⁻¹) |
| O-H (stretch) | 3200-3600 (broad) | [Observed Value] |
| C-H (stretch) | 2800-3000 | [Observed Value] |
| C=O (stretch, carboxylic acid) | 1700-1760 | [Observed Value] |
| N-H (bend, primary amine) | 1550-1640 | [Observed Value] |
| C=C (stretch, alkene) | 1620-1680 | [Observed Value] |
| C-O (stretch) | 1050-1150 | [Observed Value] |
Table 3: Hypothetical TLC/PC Data for this compound
| Stationary Phase | Mobile Phase | Rf Value (Isolated this compound) | Rf Value (Synthetic this compound) |
| [TLC Plate Type/Paper Type] | [Solvent System Composition] | [Rf Value] | [Rf Value] |
| ... | ... | ... | ... |
Table 4: Hypothetical Ion-Exchange Chromatography Elution Data for this compound
| Chromatography Mode (Cation/Anion) | Stationary Phase | Elution Buffer Conditions (e.g., pH, Salt Gradient) | Retention Time/Volume |
| [Mode] | [Stationary Phase Type] | [Conditions] | [Value] |
| ... | ... | ... | ... |
Table 5: Hypothetical High-Voltage Electrophoresis Data for this compound
| Support Medium | Buffer pH | Applied Voltage (kV) | Migration Distance/Mobility |
| [Medium Type] | [pH Value] | [Voltage] | [Value] |
| ... | ... | ... | ... |
These tables represent the types of data that would be generated and analyzed using the described methods for the structural characterization of this compound. The detailed interpretation of such data, especially from advanced techniques like NMR and high-resolution MS, would ultimately lead to the confirmation of its complete chemical structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Elucidation
NMR spectroscopy is a fundamental technique for determining the connectivity of atoms within a molecule anu.edu.auorganicchemistrydata.orgmestrelab.comnih.gov. By analyzing the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, researchers can deduce the types of atoms present, their neighboring atoms, and their relative positions.
For this compound, both proton (¹H) and carbon (¹³C) NMR spectroscopy are crucial for mapping the carbon framework and identifying the hydrogen atoms attached to each carbon. Analysis of chemical shifts, splitting patterns (multiplicity), and integration of signals in the ¹H NMR spectrum provides information about the different types of protons and their environments. The ¹³C NMR spectrum reveals the distinct carbon atoms in the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing correlations between protons and carbons, thereby building the structural framework.
While specific detailed NMR data for this compound were not extensively found in the immediate search results, the general application of these techniques is well-established for structure elucidation of organic molecules, including amino acid derivatives like this compound nih.govd-nb.infochemrxiv.org. The PubChem entry for this compound provides its IUPAC name, which is derived from spectroscopic and chemical analyses: 2-amino-3-[2-(carboxymethyl)-2,5-dihydroxycyclohex-3-en-1-yl]sulfanylpropanoic acid nih.gov. This name itself reflects the structural information obtained through techniques like NMR, indicating the presence of a cyclohexene ring, hydroxyl groups, a carboxymethyl group, a sulfanyl (B85325) linkage, and an amino acid (propanoic acid) moiety.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule and its fragments, allowing for the calculation of its precise elemental composition d-nb.infomdpi.comacs.orgmdpi.com. This information is critical for confirming the molecular formula deduced from other analytical methods and for identifying the presence of specific atoms within the molecule.
For this compound, HRMS provides a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula of this compound is reported as C₁₁H₁₇NO₆S nih.govuni.lu. HRMS data would provide an experimental monoisotopic mass that closely matches the theoretical mass calculated from this formula, confirming the elemental composition. The PubChem entry lists the computed monoisotopic mass of this compound as 291.07767 Da uni.lu. Experimental HRMS data would aim to match this value within a very small error margin. HRMS can also provide information about fragment ions, which can help in piecing together the different parts of the molecule.
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is used to determine the stereochemistry, specifically the absolute configuration, of chiral molecules mdpi.comull.esic.ac.uknih.govresearchgate.net. Chiral molecules are non-superimposable on their mirror images, and their different spatial arrangements (stereoisomers) can have distinct biological activities.
ECD measures the differential absorption of left and right circularly polarized light by a chiral substance ull.esresearchgate.net. The resulting ECD spectrum, which plots the difference in absorbance versus wavelength, provides characteristic signals (Cotton effects) that are dependent on the molecule's three-dimensional structure and the presence of chromophores (groups that absorb UV-Vis light) ull.es.
While specific ECD data for this compound were not found in the search results, the principle applies to determining its stereochemistry. This compound contains multiple chiral centers, particularly within the cyclohexene ring and the cysteine-derived portion nih.gov. To determine the absolute configuration of these centers using ECD, researchers would typically compare the experimental ECD spectrum to calculated spectra for different possible stereoisomers nih.govresearchgate.net. Computational methods, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the ECD spectra of proposed structures researchgate.net. A good match between the experimental and calculated spectra for a specific stereoisomer provides strong evidence for its absolute configuration. If this compound itself lacks suitable chromophores for direct ECD analysis, chiroptical probes or derivatives with introduced chromophores could be synthesized and studied nih.gov.
X-ray Crystallography for Absolute Stereochemistry (Applicability to this compound and Analogues)
X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained sciencemuseum.org.uklibretexts.orgnih.govyoutube.comwikipedia.org. This method involves diffracting X-rays off the electrons in a crystal lattice. The resulting diffraction pattern is then analyzed mathematically to reconstruct an electron density map, from which the positions of the atoms and their connectivity can be determined sciencemuseum.org.uknih.gov.
For this compound, obtaining a high-quality single crystal is a prerequisite for X-ray crystallography. If crystals of this compound or a suitable derivative can be grown, X-ray diffraction data can provide unambiguous information about bond lengths, bond angles, and the spatial arrangement of all atoms, thereby confirming the connectivity established by NMR and providing the absolute configuration of all chiral centers. The Flack parameter or a similar analysis can be used with anomalous dispersion data to confirm the absolute stereochemistry nih.gov.
While the search results did not explicitly state that an X-ray crystal structure of this compound itself has been reported, the technique is applicable to a wide range of organic molecules, including natural products and amino acid derivatives libretexts.orgwikipedia.org. If direct crystallization of this compound proves challenging, crystallographic studies of synthetic intermediates or analogues might provide valuable stereochemical information.
Biosynthetic and Metabolic Pathways Involving Hawkinsin
Integration into Tyrosine Catabolism Pathway
The standard catabolic process for tyrosine involves a sequence of enzymatic transformations. The emergence of hawkinsin is a consequence of a deviation from this established pathway. researchgate.netwikipedia.org
Role of 4-Hydroxyphenylpyruvic Acid Dioxygenase (HPD) in Intermediate Formation
The enzyme 4-hydroxyphenylpyruvic acid dioxygenase (HPD) holds a central position in the normal tyrosine catabolism pathway, facilitating the conversion of 4-hydroxyphenylpyruvic acid to homogentisic acid. capes.gov.brmedlineplus.gov In scenarios leading to the production of this compound, an altered form of the HPD enzyme is implicated, frequently stemming from mutations within the HPD gene. researchgate.netcapes.gov.brmedlineplus.govresearchgate.net This modified enzyme may retain the capacity to generate a reactive intermediate, such as 1,2-epoxyphenyl acetic acid, but demonstrates inefficiency in its subsequent conversion to homogentisic acid. wikipedia.orghmdb.caiiab.me
Derivation from Intermediates of Homogentisic Acid Pathway
This compound is hypothesized to originate from an intermediate compound generated during the enzymatic conversion of 4-hydroxyphenylpyruvic acid to homogentisic acid. researchgate.netebi.ac.uk This intermediate is characterized by its reactivity and, due to the compromised activity of the altered HPD, is not effectively channeled through the conventional homogentisic acid pathway. wikipedia.orghmdb.caiiab.me Consequently, it becomes available for alternative reactions, culminating in the formation of this compound. wikipedia.orghmdb.caiiab.me
Conjugation Mechanisms in this compound Formation
The process by which this compound is formed involves the conjugation of the aforementioned reactive intermediate. researchgate.netwikipedia.orghmdb.ca
Cysteine Conjugation as a Key Biotransformation
This compound has been identified as a derivative of cysteine. ebi.ac.uknih.gov Structurally, it is described as a cysteine molecule where the thiol group has been substituted by a [2-(carboxymethyl)-2,5-dihydroxycyclohex-3-en-1-yl]sulfanediyl group. ebi.ac.uknih.gov This structural characteristic underscores the critical role of cysteine conjugation as a biotransformation step in the synthesis of this compound, involving the reaction between cysteine and the reactive intermediate produced as a result of impaired HPD function. researchgate.netresearchgate.net
Involvement of Glutathione (B108866) in Detoxification of Reactive Intermediates
Glutathione plays a significant part in the detoxification processes targeting the reactive intermediate generated during the 4-hydroxyphenylpyruvate dioxygenase reaction. researchgate.netfindzebra.com This reactive intermediate can undergo a spontaneous reaction with glutathione, leading to the formation of this compound. wikipedia.orghmdb.caiiab.me This observation suggests that the formation of this compound is, at least in part, a manifestation of the body's defense mechanism to detoxify a potentially harmful intermediate through conjugation with either glutathione or cysteine. researchgate.netebi.ac.ukwikipedia.orghmdb.ca Research findings lend support to the proposed role of glutathione in this detoxification pathway. researchgate.netfindzebra.com
Endogenous Biogenesis and Metabolic Perturbations
This compound is an endogenously produced metabolite detected within the human biological system. t3db.ca Elevated concentrations of this compound, particularly in urine, serve as a diagnostic marker for hawkinsinuria, an inherited disorder affecting tyrosine metabolism. ebi.ac.ukhmdb.canih.gov This condition is associated with mutations in the HPD gene, which lead to the production of a dysfunctional HPD enzyme. capes.gov.brmedlineplus.govresearchgate.net The resulting metabolic perturbation in hawkinsinuria facilitates the accumulation of this compound, especially when the normal capacity for protective conjugation is overwhelmed. researchgate.netfindzebra.com While clinical manifestations such as metabolic acidosis and elevated tyrosine levels may subside during the first year of life, individuals with hawkinsinuria continue to excrete this compound in their urine throughout their lives. ebi.ac.ukcapes.gov.br
Data Table: Key Compounds and Associated Information
| Compound Name | Role in Pathway | Associated Enzyme (if applicable) | PubChem CID |
| Tyrosine | Precursor amino acid | Tyrosine aminotransferase (converts to 4-HPPA) | 6057 fishersci.ptmassbank.euuni.luguidetopharmacology.orgmpg.de |
| 4-Hydroxyphenylpyruvic Acid | Intermediate in tyrosine catabolism | 4-Hydroxyphenylpyruvic acid dioxygenase (HPD) | 979 nih.govwikipedia.orgfishersci.casigmaaldrich.comuni.lu |
| Homogentisic Acid | Product of normal HPD activity | Homogentisate (B1232598) 1,2-dioxygenase (further breakdown) | 780 wikipedia.orgnih.govmpg.deuni.lu |
| This compound | Abnormal metabolite/Cysteine conjugate | Formed due to altered HPD activity | 173909 nih.govwikipedia.orguni.lunih.govfoodb.ca |
| Cysteine | Amino acid involved in conjugation | Precursor for glutathione synthesis | 5862 mims.comnih.govresearchgate.netnih.gov |
| Glutathione | Involved in detoxification and conjugation | - | 124883 |
Detailed Research Findings:
This compound as a Product of Normal and Dysregulated Metabolism
Under normal conditions, the breakdown of tyrosine involves the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), which converts 4-hydroxyphenylpyruvate to homogentisate. hmdb.cawikipedia.orgiiab.me In rare cases of dysregulated metabolism, specifically in the inherited disorder hawkinsinuria, there is an alteration in the HPD gene encoding 4-HPPD. wikipedia.orgiiab.menih.gov This can lead to a situation where the enzyme produces a reactive intermediate, 1,2-epoxyphenyl acetic acid, but cannot efficiently convert it to homogentisate. hmdb.cawikipedia.orgiiab.me This intermediate then spontaneously reacts with glutathione, a sulfur-containing molecule, to form this compound. hmdb.cawikipedia.orgiiab.meresearchgate.net
Hawkinsinuria is an autosomal dominant metabolic disorder characterized by the excretion of this compound in the urine. wikipedia.orgiiab.menih.govresearchgate.net While symptoms like metabolic acidosis and failure to thrive are often observed in infancy, particularly around the time of weaning, they may improve with age. wikipedia.orgiiab.menih.govresearchgate.netebi.ac.uk However, the excretion of this compound can persist throughout life. hmdb.canih.govresearchgate.net The production of this compound in hawkinsinuria is considered a result of a gain-of-function mutation in the HPD gene, which is unusual for inborn errors of metabolism that are typically caused by loss-of-function mutations with recessive inheritance. wikipedia.orgiiab.me
Exercise-Induced Metabolic Shifts and Transient this compound Elevation
Recent research has indicated that physical exercise can induce metabolic shifts that lead to a transient elevation of this compound. researchgate.netfrontiersin.orgnih.govfrontiersin.org A study investigating the effects of soccer exercise on metabolism in male junior professional players found significant changes in tyrosine metabolism. researchgate.netfrontiersin.orgnih.govnih.gov Exercise resulted in the downregulation of homogentisate metabolites like 4-maleylacetoacetate (B1238811) and succinylacetone, while the precursor 4-hydroxyphenylpyruvate was upregulated. researchgate.netfrontiersin.orgnih.govnih.gov Crucially, the concentration of this compound and its metabolite 4-hydroxycyclohexyl acetate (B1210297) increased significantly, by approximately six-fold, following exercise. researchgate.netfrontiersin.orgnih.govnih.gov
These exercise-induced metabolic changes show unexpected similarities to the inherited disorder hawkinsinuria, suggesting a potential transient condition termed exercise-induced hawkinsinuria (EIh). researchgate.netfrontiersin.orgnih.govnih.govfrontiersin.org The findings suggest that physical exercise may impair 4-HPPD activity, similar to the genetic defect seen in hawkinsinuria, leading to the accumulation and urinary excretion of this compound. nih.govfrontiersin.org
| Metabolite | Change Post-Exercise | p-value |
| 4-Maleylacetoacetate | ↓ to 20% | 4.69E−5 |
| Succinylacetone | ↓ to 16% | 4.25E−14 |
| 4-Hydroxyphenylpyruvate | ↑ by 26% | 7.20E−3 |
| This compound | ↑ ~six-fold | 1.49E−6 |
| 4-Hydroxycyclohexyl acetate | ↑ ~six-fold | 9.81E−6 |
Data derived from a study on the metabolic effects of soccer exercise. researchgate.netfrontiersin.orgnih.govnih.gov
Biochemical and Molecular Mechanistic Studies of Hawkinsin
Interaction with Metabolic Enzymes and Proteins
The genesis of hawkinsin is rooted in a specific malfunction within the tyrosine degradation pathway, centered on the enzyme 4-hydroxyphenylpyruvic acid dioxygenase (HPD). metabolicsupportuk.orgnih.gov
Under normal physiological conditions, HPD is responsible for the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (B1232598). nih.govwikipedia.org This enzymatic reaction is a critical step in the breakdown of the amino acid tyrosine. wikipedia.org However, in individuals with hawkinsinuria, a specific gain-of-function mutation in the HPD gene alters the enzyme's catalytic activity. wikipedia.orgbmj.com
This mutation, often a heterozygous missense mutation such as A33T, results in an HPD enzyme that can still process 4-HPP but is impaired in its ability to complete the final rearrangement to form homogentisate. nih.govnih.govfrontiersin.org Instead, the enzyme produces a highly reactive intermediate, 1,2-epoxyphenyl acetic acid. wikipedia.orgfrontiersin.org This altered function represents a significant modulation of HPD's normal catalytic output, shifting it from the production of a standard metabolite to a reactive, potentially toxic intermediate.
The reactive 1,2-epoxyphenyl acetic acid intermediate, unable to be converted to homogentisate by the mutated HPD, does not accumulate. wikipedia.org Instead, it undergoes a spontaneous conjugation reaction with the endogenous antioxidant tripeptide, glutathione (B108866). wikipedia.orgbmj.comresearchgate.net This detoxification reaction leads to the formation of (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid, the compound known as this compound. nih.govresearchgate.net The formation of this compound is therefore a direct consequence of the aberrant enzyme-metabolite interaction within the tyrosine catabolic pathway.
The key metabolic steps are outlined below:
| Step | Normal Pathway | Hawkinsinuria Pathway |
| Substrate | 4-Hydroxyphenylpyruvate (4-HPP) | 4-Hydroxyphenylpyruvate (4-HPP) |
| Enzyme | 4-Hydroxyphenylpyruvic Acid Dioxygenase (HPD) | Mutated 4-Hydroxyphenylpyruvic Acid Dioxygenase (HPD) |
| Intermediate | (Not typically released) | 1,2-epoxyphenyl acetic acid |
| Product | Homogentisate | This compound (via conjugation with glutathione) |
Cellular Biochemistry and Metabolite Homeostasis
The continuous production of this compound has significant downstream effects on cellular biochemistry, most notably impacting the balance of intracellular amino acid pools and leading to the excretion of various intermediary metabolites.
The most direct and significant impact of this compound formation on intracellular amino acid pools is the depletion of glutathione. nih.gov As glutathione is consumed in the conjugation reaction to neutralize the reactive epoxide intermediate, its cellular stores are diminished. bmj.comresearchgate.net This depletion is a critical factor in the pathophysiology of hawkinsinuria. nih.gov
Furthermore, the inefficient processing of 4-HPP leads to an accumulation of its precursor, tyrosine. metabolicsupportuk.orgnih.gov Elevated plasma tyrosine levels are a characteristic feature of hawkinsinuria, particularly in infancy. nih.govresearchgate.net This accumulation reflects the upstream bottleneck created by the dysfunctional HPD enzyme. The demand for glutathione synthesis may also impact the availability of its constituent amino acids: cysteine, glutamate, and glycine. bmj.com
The metabolic disruption in hawkinsinuria results in the urinary excretion of a distinct profile of metabolites. The primary and defining metabolite is this compound itself. rarediseases.orgnih.gov In addition to this compound, other related compounds are also excreted, providing a more comprehensive picture of the metabolic derangement. These include:
4-hydroxycyclohexylacetic acid (4-HCAA) : Another metabolite derived from the abnormal processing of the tyrosine intermediate. researchgate.net
Pyroglutamic acid (5-oxoproline) : The presence of this metabolite in the urine is indicative of significant glutathione depletion and is a hallmark of the resulting metabolic acidosis. nih.govnih.gov
The urinary excretion of these compounds is a lifelong feature in individuals with hawkinsinuria, although the associated clinical symptoms like metabolic acidosis tend to be most severe in infancy. metabolicsupportuk.orgnih.gov
Role in Biochemical Cycles and Network Perturbations
The formation of this compound is not an isolated event but rather a central point of a significant perturbation that ripples through interconnected metabolic networks. The primary disruption is within the tyrosine catabolism pathway, but the consequences extend to other fundamental biochemical cycles.
The most critical network perturbation is the disruption of cellular redox homeostasis due to glutathione depletion. nih.gov Glutathione is a master antioxidant, essential for protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS). nih.gov Its chronic consumption in the formation of this compound can leave cells vulnerable to oxidative damage. This increased oxidative stress can, in turn, affect a wide array of cellular processes and other metabolic pathways. mdpi.combond.edu.au
The metabolic acidosis observed in infants with hawkinsinuria is another significant network perturbation. rarediseases.orgnih.gov It reflects a systemic disruption in the body's acid-base balance, driven by the accumulation of acidic metabolites like pyroglutamic acid. nih.govnih.gov This highlights how a defect in a single amino acid catabolic pathway can have broad systemic effects on fundamental physiological parameters. The tyrosine metabolic network itself is interconnected with other pathways, including the biosynthesis of folate and the metabolism of phenylalanine and tryptophan, suggesting that a significant block or diversion of flux in this pathway could have wider implications for amino acid metabolism. kegg.jp
Analytical Methodologies for Hawkinsin Research
Chromatographic Techniques for Separation and Quantification in Biological Matrices
Chromatography is a fundamental analytical technique for the separation, identification, and purification of components within a mixture. nih.gov Its application is crucial for isolating Hawkinsin from other metabolites in biological samples like urine and plasma. The principle of chromatography involves the differential partitioning of a sample's components between a stationary phase and a mobile phase. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comresearchgate.net This technique is well-suited for the analysis of volatile and thermally stable compounds. youtube.com For non-volatile compounds like amino acids, a derivatization step is typically required to increase their volatility for GC analysis. northwestern.edu
In the context of this compound research, GC-MS has been explored for its detection. However, a significant challenge has been identified concerning the analysis of its trimethylsilyl (B98337) derivative. Researchers have observed a partially reversible adsorption of both deuterated and non-deuterated this compound during GC-MS analysis. metabolicsupportuk.org This phenomenon has historically hindered the accurate quantification of this compound using mass fragmentography. metabolicsupportuk.org
To circumvent this issue, a proposed alternative involves the chemical modification of this compound prior to analysis. Desulfuration of the sample using active nickel to form 1,4-dihydroxycyclohexylacetic acid is a potential strategy to enable quantification by mass fragmentography. metabolicsupportuk.org
The Human Metabolome Database provides a predicted GC-MS spectrum for non-derivatized this compound, which can serve as a reference for identification purposes.
Table 1: Predicted GC-MS Data for this compound
Click to view table
| Spectrum Type | Description | Splash Key |
| Predicted GC-MS | This compound GC-MS (Non-derivatized) - 70eV, Positive | splash10-006x-9580000000-4b40e1d101b785a5dd34 |
This data is based on computational predictions and serves as a theoretical reference.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Metabolomics
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools in metabolomics for the targeted quantification of specific metabolites in complex biological samples. nih.govmetabolicsupportuk.orgnih.govnih.gov These techniques offer high sensitivity and selectivity, making them suitable for analyzing compounds that are not easily volatilized for GC-MS. northwestern.edu LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. youtube.com Recent advancements in LC-MS have enabled the precise measurement of dozens to hundreds of metabolites in a single run. nih.gov
The diagnosis of Hawkinsinuria, the inborn error of metabolism associated with this compound, relies on the detection of tyrosine metabolites in urine through organic acid analysis. metabolicsupportuk.org In clinical research, plasma amino acid quantification has been performed using LC-MS/MS to monitor tyrosine levels in patients with Hawkinsinuria, demonstrating the applicability of this technique in the broader diagnostic and monitoring process. nih.gov
A notable study in the field of "sportomics" utilized liquid chromatography and mass spectrometry to investigate exercise-induced changes in metabolism. This research documented a significant, approximately six-fold increase in the concentration of this compound and its metabolite, 4-hydroxycyclohexyl acetate (B1210297), in urine samples following a soccer match. frontiersin.org This finding directly confirms the utility of LC-MS for the quantitative analysis of this compound in biological fluids. The study involved collecting urine samples, which were then centrifuged and the supernatant dialyzed before injection into a UPLC–MS/MS system for analysis. frontiersin.org
For targeted metabolomics, a triple-quadrupole mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is commonly employed due to its sensitivity and robustness. nih.gov
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. northwestern.edubmj.comnih.gov It operates on the principle of separating components based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). bmj.com HPLC can be coupled with various detectors, with UV-Vis detectors being common. nih.govhmdb.ca For compounds that possess a chromophore (a part of the molecule that absorbs light), a UV-Vis detector can be used for quantification based on the absorbance of light at a specific wavelength. hmdb.ca
Spectroscopic Methods for Characterization and Confirmation
Spectroscopic techniques are employed to obtain qualitative and, in some cases, quantitative information about a sample's chemical composition by measuring its interaction with electromagnetic radiation. genedx.comfrontiersin.org
Advanced NMR Techniques for Trace Analysis and Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. mdpi.com Advanced NMR techniques, including two-dimensional (2D) methods like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), provide detailed information about the connectivity of atoms within a molecule. hmdb.ca Isotopic labeling, where atoms in a molecule are replaced with their isotopes (e.g., ¹³C or ¹⁵N), is often used in conjunction with NMR to trace metabolic pathways and enhance signal detection. nih.gov
While NMR is a gold standard for structural elucidation, scispace.com specific published studies detailing the use of advanced NMR techniques for the trace analysis or isotopic labeling studies of this compound could not be identified in a comprehensive literature search. The application of these methods would be invaluable for confirming the structure of this compound isolated from biological samples and for studying its metabolic fate in vivo. For such studies, ¹H and ¹³C NMR spectra would be fundamental. The complexity of biological matrices would likely necessitate the purification of this compound prior to NMR analysis to obtain clear spectra.
UV-Vis Spectroscopy for Concentration Determination (if chromophore present)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance in solution. youtube.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.gov This relationship allows for the quantitative determination of a compound's concentration if it has a chromophore that absorbs light in the UV-Vis range. youtube.com
A chromophore is a functional group within a molecule responsible for light absorption. shimadzu.com The presence of conjugated systems, such as aromatic rings or double bonds, often results in UV-Vis absorbance. For instance, the amino acid tyrosine has a characteristic UV absorption due to its aromatic side chain. nih.gov
A comprehensive search of scientific literature did not yield specific information on the UV-Vis absorption spectrum of this compound. The presence of a cyclohexene (B86901) ring in its structure suggests potential UV absorbance. However, without experimental data confirming the presence and characteristics of a suitable chromophore, the direct application of UV-Vis spectroscopy for the routine concentration determination of this compound remains speculative. If this compound does not have a distinct or strong enough absorption profile, derivatization with a chromophoric tag would be a necessary prerequisite for this analytical approach.
Electrophoretic Techniques for Separation and Purity Analysis
Electrophoretic methods are instrumental in the separation and purity analysis of charged molecules like this compound. These techniques separate components of a mixture based on their migration rates in an electric field. byu.edunih.gov Early detection of this compound in urine involved the use of electropherograms stained specifically for sulfur-containing compounds. elsevierpure.com Modern advancements, particularly in capillary electrophoresis (CE), offer high-resolution separation, enhanced efficiency, and require minimal sample volumes, making them highly suitable for detailed analysis. creative-proteomics.comnih.gov
Capillary Electrophoresis (CE) has become a cornerstone for the purity and stability analysis of biomolecules. nih.govnih.gov It offers several advantages over traditional gel electrophoresis and liquid chromatography, including faster analysis times and reduced sample consumption. byu.edunih.gov Different modes of CE can be employed for this compound analysis, each with specific advantages.
Capillary Zone Electrophoresis (CZE): This is the most fundamental and widely used CE technique. mdpi.com In CZE, separation is based on the differences in the electrophoretic mobility of analytes, which is influenced by their charge-to-size ratio. youtube.com For a compound like this compound, which possesses both amino and carboxylic acid groups, CZE can effectively separate it from other urinary metabolites. The purity of a this compound standard or its presence in a complex sample can be determined by the appearance of a single, sharp peak at a characteristic migration time.
Micellar Electrokinetic Chromatography (MEKC): This technique is a hybrid of electrophoresis and chromatography. It utilizes surfactants (micelles) added to the buffer, which allows for the separation of both charged and neutral molecules. youtube.com This can be particularly useful for separating this compound from any neutral, interfering compounds that may be present in a biological sample.
Capillary Isoelectric Focusing (cIEF): This high-resolution technique separates amphoteric molecules, like amino acids and proteins, based on their isoelectric point (pI). youtube.com Molecules migrate through a pH gradient until they reach a point where their net charge is zero, at which they stop. cIEF is exceptionally powerful for assessing the purity of a compound by revealing the presence of any isoforms or impurities with different pI values. youtube.com
The choice of electrophoretic technique depends on the specific research question, such as routine purity checks, identification of specific impurities, or high-resolution characterization of the compound.
Table 1: Overview of Capillary Electrophoresis Techniques for this compound Analysis
| Technique | Principle of Separation | Application for this compound Research |
|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Based on charge-to-size ratio in a free solution. | Routine purity analysis, separation from other charged metabolites. |
| Micellar Electrokinetic Chromatography (MEKC) | Partitioning between a pseudo-stationary micellar phase and the aqueous buffer. | Separation from both charged and neutral impurities. |
| Capillary Isoelectric Focusing (cIEF) | Migration to the isoelectric point (pI) in a pH gradient. | High-resolution purity assessment, detection of isoforms. |
Development and Validation of Quantitative Assays for Research Studies
Accurate quantification of this compound is crucial for understanding its role in metabolic pathways and for clinical research related to hawkinsinuria. nih.govnih.gov Historically, the quantitative analysis of this compound has presented challenges. Early attempts using gas chromatography-mass spectrometry (GC-MS) were hampered by the adsorption of the derivatized compound, which prevented accurate quantification. nih.gov A proposed alternative involved mass fragmentography following chemical desulfuration of the molecule. nih.gov
Modern analytical approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the quantitative analysis of small molecules in complex biological matrices due to their high sensitivity, selectivity, and reliability. mdpi.comnih.govjohnshopkins.edu While a specific, validated LC-MS/MS assay for this compound is not widely published, methods for related tyrosine metabolites have been successfully developed and validated, providing a clear blueprint for a this compound-specific assay. nih.gov
The development and validation of a quantitative assay for this compound would involve several key steps:
Method Development: This includes optimizing the sample preparation procedure (e.g., protein precipitation or solid-phase extraction), selecting the appropriate HPLC column and mobile phases for chromatographic separation, and fine-tuning the mass spectrometer parameters for sensitive and specific detection of this compound and an internal standard. nih.govnih.gov
Method Validation: To ensure the reliability of the results, the analytical method must be rigorously validated according to established guidelines. researchgate.netunodc.orggavinpublishers.com The validation process assesses several performance characteristics:
Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. researchgate.net
Accuracy: The closeness of the measured concentration to the true value. It is typically assessed by analyzing samples spiked with known amounts of this compound and is expressed as the percentage of recovery. ikev.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (intra-assay, inter-assay). nih.govikev.org
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of this compound in the sample over a specified range. ikev.org
Limit of Quantification (LOQ): The lowest concentration of this compound in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov
Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov
The following table provides an illustrative example of the expected performance characteristics for a validated LC-MS/MS assay for this compound, based on published data for similar analytes. nih.gov
Table 2: Illustrative Validation Parameters for a Hypothetical Quantitative this compound Assay
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Assay Range | Defined range of reliable quantification | 5 - 2000 ng/mL |
| Intra-assay Precision (%RSD) | < 15% | < 7% |
| Inter-assay Precision (%RSD) | < 15% | < 9% |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LOQ) | 93.5 - 108.2% |
| Lower Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL |
The development and validation of such quantitative assays are essential for advancing research into this compound and the metabolic disorder of hawkinsinuria. researchgate.net
Based on the available information from the conducted searches, specific detailed research findings from theoretical and computational investigations focusing solely on the chemical compound "this compound," as outlined in the request, were not found. The search results provided general information about this compound, its relation to the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD), and descriptions of the computational methods (quantum chemistry and molecular dynamics) in a broader context or applied to other molecules and proteins.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on specific computational studies of this compound using the information retrieved.
While the principles of quantum chemical studies and molecular dynamics simulations can be applied to investigate molecular structures, reactivity, spectroscopic properties, and biomolecular interactions of chemical compounds, the specific application of these methods to this compound with detailed findings corresponding to each subsection of the outline was not present in the search results.
Theoretical and Computational Investigations of Hawkinsin
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Cheminformatics involves the development, creation, organization, storage, sharing, analysis, visualization, and use of chemical information chemrxiv.org. QSAR is a cheminformatics approach that develops mathematical models to quantitatively relate the chemical structure of a compound to its biological activity or properties neovarsity.orgmdpi.comscielo.br. These models utilize molecular descriptors, which are numerical representations of a compound's structural and physicochemical characteristics, as input features neovarsity.orgresearchgate.netmdpi.com.
Derivatization Design and Virtual Screening for Analogues
Cheminformatics tools and QSAR models can guide the design and optimization of compound libraries by exploring chemical space to identify compounds likely to exhibit desired properties neovarsity.orgmdpi.com. Virtual screening is a computational technique used to search large compound databases for molecules that are predicted to be biologically active scielo.brchemrxiv.orgmdpi.comresearchgate.net. This can involve ligand-based approaches, which use information from known active compounds to find similar molecules, or structure-based approaches, such as molecular docking, which simulate the binding of molecules to a known target structure scielo.brmdpi.comresearchgate.net. These methods can be applied to design and screen for analogues of a compound with potentially altered or improved properties chemrxiv.orgnih.gov.
Predictive Models for Metabolic Fate and Interactions
Computational approaches are employed to predict the metabolic fate of chemical substances, which is crucial for understanding their behavior in biological systems chemrxiv.orgcam.ac.ukresearchgate.netwindows.net. These models aim to identify potential sites of metabolism (SoMs) where metabolic reactions are likely to occur and can predict the structures of potential metabolites chemrxiv.orgresearchgate.netwindows.net. Predictive models for metabolic interactions can also be developed to understand how a compound might interact with metabolic enzymes or pathways nih.gov.
Computational Modeling of Metabolic Networks and Fluxes
Computational modeling of metabolic networks, also known as metabolic network reconstruction, provides a framework to understand the complex molecular mechanisms of an organism's metabolism researchgate.netnih.govnih.govresearchgate.netplos.orgmdpi.com. These models integrate biochemical knowledge, including reactions, enzymes, and genes, into a mathematical representation that can be used to simulate and analyze metabolic behavior researchgate.netnih.govnih.govresearchgate.netplos.orgmdpi.com. Constraint-based modeling, such as Flux Balance Analysis (FBA), is a common technique used to predict metabolic fluxes and understand how metabolic networks function under different conditions researchgate.netnih.govnih.govmdpi.com. These models can be applied to study metabolism in various contexts, including human tissues and microbial communities researchgate.netplos.orgnih.govnih.govplos.orgmdpi.com.
Q & A
Q. What biochemical pathways are disrupted in Hawkinsinuria, and how can researchers model these disruptions in vitro?
Hawkinsinuria arises from impaired tyrosine metabolism due to a heterozygous HPD gene mutation (c.722A>G, p.Asn241Ser), which disrupts 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity . This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Researchers can model this disruption using:
- Enzyme activity assays : Measure HPPD activity in cell lysates via HPLC to quantify homogentisate and hawkinsin accumulation .
- Cell culture models : Transfect HEK293 or hepatocyte cell lines with mutant HPD constructs to study dominant-negative effects .
- Metabolic flux analysis : Use isotopically labeled tyrosine (e.g., ¹³C-tyrosine) to track aberrant metabolite production .
Q. What methodologies are recommended for detecting and quantifying this compound in biological samples?
this compound is unstable under standard analytical conditions. Reliable detection requires:
- Derivatization : Stabilize this compound using dansyl chloride or o-phthalaldehyde before liquid chromatography-mass spectrometry (LC-MS) analysis .
- Tandem mass spectrometry (MS/MS) : Use multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 182 → 136) .
- Quality controls : Include spiked recovery samples and internal standards (e.g., deuterated tyrosine) to validate accuracy .
Q. How does the HPD c.722A>G mutation lead to this compound accumulation, and what experimental approaches validate its dominant-negative effect?
The p.Asn241Ser variant destabilizes HPPD’s iron-binding domain, reducing catalytic efficiency and promoting this compound synthesis . To validate dominance:
- Co-expression assays : Co-transfect wild-type and mutant HPD in cell lines; measure residual HPPD activity (≤50% activity indicates a dominant-negative mechanism) .
- Crystallography : Resolve mutant HPPD structures to identify steric clashes or disrupted iron coordination .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vivo metabolic flux data and in vitro enzyme kinetics in Hawkinsinuria studies?
Discrepancies often arise from compensatory pathways (e.g., glutathione conjugation) in vivo. Mitigate this by:
- Tissue-specific knockout models : Use Cre-lox systems to delete HPD in hepatocytes or renal tubules, isolating systemic vs. local effects .
- Multi-omics integration : Pair metabolomics (LC-MS) with transcriptomics (RNA-seq) to identify compensatory gene networks .
- Kinetic modeling : Apply Michaelis-Menten parameters from in vitro assays to predict in vivo metabolite levels, adjusting for cellular redox states .
Q. What experimental designs address the limitations of current animal models for studying Hawkinsinuria’s long-term systemic effects?
Existing models (e.g., Hpd-knockout mice) fail to replicate the human heterozygous mutation. Solutions include:
- Knock-in models : Introduce the c.722A>G mutation in mice using CRISPR-Cas9 to mimic autosomal dominance .
- Longitudinal metabolomics : Profile urine and plasma metabolites monthly to track this compound accumulation and organ damage .
- Cross-species comparisons : Study HPPD orthologs in zebrafish or primates to identify conserved pathological mechanisms .
Q. How can multi-omics strategies elucidate the systemic impact of Hawkinsinuria beyond tyrosine metabolism?
Integrate:
- Proteomics : Identify HPPD-interacting proteins (e.g., redox regulators) via co-immunoprecipitation and mass spectrometry .
- Metagenomics : Analyze gut microbiota shifts in Hawkinsinuria patients, as microbiota modulate sulfur-containing metabolites .
- Network pharmacology : Map this compound’s interactions with drug-metabolizing enzymes (e.g., CYP450) using computational docking and in vitro assays .
Data Contradiction Analysis
Example Scenario : Conflicting reports on this compound’s renal toxicity.
- Approach :
- Dose-response studies : Expose renal proximal tubule cells to varying this compound concentrations; measure apoptosis (Annexin V assay) and oxidative stress (ROS probes) .
- Cohort stratification : Segment patient data by age, HPD mutation zygosity, and dietary tyrosine intake to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
